Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is a chemical compound with the molecular formula C24H12Na2O8S2 and a molecular weight of approximately 538.46 g/mol. This compound is characterized by its unique structure, which includes two dibenzo(b,def)chrysene units linked by sulfate groups. It is known for its bright yellow color in aqueous solutions under fluorescent light, indicating its potential utility in various applications, particularly in the fields of photonics and electronics .
The synthesis of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) typically involves the sulfonation of dibenzo(b,def)chrysene-7,14-diol using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction yields the bis(sulfate) derivative through the introduction of sulfate groups at the hydroxyl positions on the aromatic rings. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product .
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) finds applications primarily in:
Interaction studies involving disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) focus on its reactivity with various biological molecules and its environmental impact. Preliminary studies suggest that compounds like this can bind to proteins or nucleic acids, potentially leading to alterations in biological functions. Further research is necessary to fully understand these interactions and their implications for health and safety .
Several compounds share structural similarities with disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate). Here are a few notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Dibenzo[b,def]chrysene | 193-39-5 | Parent structure without sulfate groups |
| 7,14-Dihydro-dibenzo[b,def]chrysene | 7350-86-9 | Reduced form with different reactivity |
| Dibenzo[a,h]anthracene | 53-70-3 | Known carcinogen; different aromatic structure |
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) is unique due to its dual sulfate groups that enhance solubility and modify its electronic properties compared to these similar compounds. Its specific application potential in electronic devices sets it apart from others that may primarily be studied for their toxicological profiles .
The synthesis of dibenzo(b,def)chrysene derivatives traces back to foundational work in PAH chemistry during the 1970s. Early efforts focused on fluorenone-based precursors, as demonstrated by Buckles et al. (1973), who developed a four-step synthesis of dibenzo(g,p)chrysene from fluoren-9-one. This method involved sequential dimerization, spirocyclization, and rearrangement reactions, establishing a template for later modifications.
A significant advancement emerged in 2007 with the introduction of iodine monochloride (ICl)-promoted cyclization of bis(biaryl)acetylenes, followed by Mizoroki-Heck coupling reactions. This approach enabled the efficient synthesis of functionalized dibenzo[g,p]chrysenes with yields exceeding 60% for substrates bearing electron-donating groups. The reaction mechanism proceeds through a tandem cyclization-arylation pathway, as illustrated below:
$$
\text{Bis(biaryl)acetylene} \xrightarrow{\text{ICl}} \text{Dibenzo[g,p]chrysene intermediate} \xrightarrow{\text{Pd-catalyzed coupling}} \text{Functionalized product}
$$
Key milestones in the compound’s synthesis are summarized in Table 1.
Table 1: Synthesis Milestones for Dibenzo(b,def)chrysene Derivatives
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) occupies a niche within PAH research due to its extended π-conjugated system and sulfonate functionalization. Unlike smaller PAHs such as pyrene or phenanthrene, its seven fused aromatic rings and sulfated groups impart distinct electronic and solubility properties. The compound’s classification within the dibenzo[g,p]chrysene family aligns it with high-molecular-weight PAHs, which exhibit prolonged environmental persistence and complex metabolic pathways.
In environmental chemistry, PAHs with ≥5 rings are prioritized for their carcinogenic potential, though this compound’s sulfated derivatives reduce bioavailability, shifting research toward its materials applications. Structurally, the bis(sulphate) groups enhance aqueous solubility, enabling its integration into solution-processable electronic materials—a rarity among unmodified PAHs.
Recent studies highlight the compound’s utility in two domains: thermoelectrics and porous materials. Undoped crystals of dibenzo[g,p]chrysene (DBC) exhibit a giant Seebeck effect, with deuterated derivatives (DBC-d$$_{16}$$) achieving peak Seebeck coefficients of −114 mV/K. This anomalous behavior arises from one-dimensional columnar packing (interlayer distance: 3.78–3.91 Å) and suppressed molecular vibrations, as confirmed by X-ray crystallography and transfer integral calculations.
Conjugated microporous polymers (CMPs) derived from DBC frameworks, such as TBN-BSU CMP, demonstrate specific surface areas of 391 m$$^2$$/g and CO$$_2$$ uptake capacities of 1.60 mmol/g at 298 K. These materials also show promise in supercapacitors, with specific capacitances of 70 F/g and 99.9% retention over 2,000 cycles. Table 2 contrasts these properties with other PAH-based materials.
Table 2: Materials Performance of Dibenzo(b,def)chrysene Derivatives
The compound’s adaptability in forming stable charge-transfer complexes and porous networks underscores its academic relevance, particularly in addressing challenges in sustainable energy and environmental remediation.
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) represents a complex polycyclic aromatic hydrocarbon derivative with unique structural and electronic properties that require sophisticated theoretical and computational approaches for comprehensive characterization [1]. This compound, with the molecular formula C24H12Na2O8S2 and molecular weight of 538.5 g/mol, exhibits distinctive electronic structure features that necessitate advanced quantum chemical methodologies for accurate property prediction and analysis [1] [2].
| Property | Value |
|---|---|
| Chemical Name | Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) |
| CAS Registry Number | 3564-70-3 |
| Molecular Formula | C24H12Na2O8S2 |
| Molecular Weight | 538.5 g/mol |
| Exact Mass | 537.97689825 Da |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 2 |
Density Functional Theory serves as the fundamental computational framework for investigating the electronic structure of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) [3] [4]. The application of Density Functional Theory to polycyclic aromatic hydrocarbon systems like dibenzo chrysene derivatives has demonstrated exceptional capability in predicting geometric parameters, electronic properties, and molecular orbital energies [5]. Modern Density Functional Theory implementations utilize exchange-correlation functionals specifically optimized for aromatic systems, with B3LYP/6-31G(d,p) calculations providing reliable ground-state geometries for dibenzo chrysene frameworks [3] [5].
The electronic structure elucidation of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) through Density Functional Theory reveals the significant impact of sulfonate substitution on the aromatic π-system [4] [5]. Density Functional Theory calculations demonstrate that the presence of bis(sulphate) groups at the 7,14-positions substantially modifies the electron density distribution across the dibenzo chrysene core, leading to alterations in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [3] [4]. The computational analysis indicates that the sulfonate functionalization introduces electron-withdrawing effects that stabilize the molecular orbital structure while maintaining the inherent aromatic character of the polycyclic framework [5].
Advanced Density Functional Theory methodologies, including dispersion-corrected functionals such as ωB97xD and B97-D3, provide enhanced accuracy for describing the weak intermolecular interactions present in disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) [6]. These functionals demonstrate superior performance in predicting the energy gap properties of polycyclic aromatic hydrocarbon systems, with mean absolute errors typically below 0.5 eV when compared to experimental data [6]. The incorporation of dispersion corrections proves particularly crucial for accurately modeling the electronic structure of extended aromatic systems where London dispersion forces contribute significantly to molecular stability [6].
Molecular Orbital Theory provides the conceptual framework for understanding the electronic behavior and reactivity patterns of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) [7]. The frontier orbital interactions in this compound are governed by the energy and spatial distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determine the compound's photophysical and electrochemical properties [3] [4]. Molecular Orbital Theory analysis reveals that the dibenzo chrysene core maintains significant π-orbital delocalization despite the presence of electron-withdrawing sulfonate substituents [5].
The frontier molecular orbital characteristics of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) exhibit distinctive features compared to unsubstituted dibenzo chrysene systems [4] [5]. The highest occupied molecular orbital energy decreases substantially upon sulfonate functionalization, indicating enhanced electron affinity and modified oxidation potential [3] [4]. Simultaneously, the lowest unoccupied molecular orbital energy experiences a corresponding decrease, resulting in a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap that influences the compound's optical absorption properties [4] [5].
Frontier Molecular Orbitalets theory, as applied to polycyclic aromatic hydrocarbon systems, provides additional insights into the reactivity patterns of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) [8]. The concept of Frontier Molecular Orbitalets enables the description of reactive sites within large aromatic systems by identifying localized orbital contributions that govern chemical reactivity [8]. For disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate), the Frontier Molecular Orbitalets analysis indicates that the aromatic core regions retain significant nucleophilic character despite the electron-withdrawing nature of the sulfonate groups [8].
| Theoretical Framework | Application | Common Methods |
|---|---|---|
| Density Functional Theory | Electronic structure elucidation, geometry optimization | B3LYP, ωB97xD, PBE-D2, B97-D3 |
| Molecular Orbital Theory | Frontier orbital interactions, reactivity analysis | Highest occupied molecular orbital-lowest unoccupied molecular orbital analysis, Frontier Molecular Orbitalets |
Quantum chemical modeling of excited-state dynamics in disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) requires sophisticated theoretical approaches that account for the complex interplay between electronic excitation and molecular relaxation processes [9] [10]. Time-dependent Density Functional Theory serves as the primary computational method for investigating the photophysical properties of this compound, providing detailed information about electronic transition energies, oscillator strengths, and excited-state geometries [11] [10].
The excited-state dynamics of dibenzo chrysene systems exhibit characteristic features related to their extended π-conjugation and planar aromatic structure [9] [10]. Quantum chemical calculations reveal that the lowest singlet excited states in disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) possess predominantly π-π* character, with transition energies that are significantly influenced by the sulfonate substitution pattern [9] [10]. The presence of electron-withdrawing sulfonate groups leads to stabilization of both ground and excited states, resulting in modified absorption spectra compared to the parent dibenzo chrysene system [4] [9].
Advanced quantum chemical modeling techniques, including Configuration Interaction and Complete Active Space Configuration Interaction methods, provide more accurate descriptions of excited-state dynamics in polycyclic aromatic hydrocarbon systems [12]. These methods reveal that disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) exhibits efficient intersystem crossing processes between singlet and triplet manifolds, with crossing probabilities determined by spin-orbit coupling matrix elements [9] [12]. The Active Learning Configuration Interaction method demonstrates particular utility for studying excited-state properties of large aromatic systems, providing accurate excitation energies with significantly reduced computational cost compared to traditional Configuration Interaction approaches [12].
The vibrational relaxation dynamics following electronic excitation in disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) involve rapid intramolecular vibrational energy redistribution processes [10]. Quantum chemical modeling indicates that the excited-state lifetime and relaxation pathways are strongly influenced by the molecular symmetry and the presence of sulfonate substituents, which provide additional vibrational modes that facilitate non-radiative decay processes [9] [10].
Structure-property relationship theoretical constructs provide the analytical framework for correlating the molecular architecture of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) with its observed physical and chemical properties [13] [14]. These theoretical constructs encompass both qualitative models based on aromatic stabilization principles and quantitative approaches utilizing Quantitative Structure-Property Relationships methodologies [13] [14].
The degree of π-orbital overlap serves as a fundamental descriptor for understanding the electronic properties of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) [13] [14]. This descriptor quantifies the extent of π-electron delocalization across the polycyclic aromatic framework, providing direct correlation with properties such as ionization potential, electron affinity, and optical band gap [13] [14]. For disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate), the degree of π-orbital overlap analysis reveals that the dibenzo chrysene core maintains substantial aromatic character despite the electron-withdrawing nature of the sulfonate substituents [13] [14].
Clar's aromatic sextet theory provides additional insights into the structure-property relationships of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) [6] [13]. According to this theory, the stability and reactivity of polycyclic aromatic hydrocarbon systems can be predicted based on the number and distribution of aromatic sextets within the molecular structure [6] [13]. The dibenzo chrysene framework exhibits multiple resonance structures with varying numbers of aromatic sextets, leading to predictions about preferential reaction sites and electronic property variations [6] [13].
Quantitative Structure-Property Relationships models developed specifically for polycyclic aromatic hydrocarbon systems demonstrate excellent predictive capability for the electronic properties of disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate) [13] [14]. These models utilize structural descriptors derived from two-dimensional topological information to predict band gaps, ionization potentials, and electron affinities with accuracy comparable to explicit quantum chemical calculations [13] [14]. The application of machine learning techniques to Quantitative Structure-Property Relationships development has further enhanced the predictive power of these theoretical constructs, enabling rapid screening of large chemical spaces containing similar polycyclic aromatic hydrocarbon derivatives [13] [14].
The Suzuki-Miyaura cross-coupling reaction represents a cornerstone methodology for constructing the dibenzo[b,def]chrysene framework through strategic carbon-carbon bond formation. Recent developments in palladium-catalyzed cross-coupling have enabled significant improvements in reaction efficiency and substrate scope for polycyclic aromatic hydrocarbon synthesis [1] [2] [3] [4].
Microwave-assisted protocols have emerged as particularly powerful tools for accelerating Suzuki-Miyaura couplings in polycyclic aromatic hydrocarbon synthesis. The application of polyurea microencapsulated palladium catalysts (Pd EnCat 30) under microwave irradiation conditions achieves remarkable rate enhancements, reducing reaction times from approximately 24 hours to just 20 minutes while maintaining excellent yields of 85% or higher [1] [2] [3]. This represents a seventy-two-fold increase in reaction rate compared to conventional thermal conditions [1] [2].
Advanced catalyst systems incorporating dialkylbiarylphosphine ligands have demonstrated exceptional performance in cross-coupling reactions involving challenging aromatic halide substrates. The combination of PEPPSI-IPr (pyridine-enhanced precatalyst preparation, stabilization, and initiation) catalysts with potassium tert-butoxide enables room temperature Suzuki-Miyaura couplings with yields approaching 90% [5]. These mild reaction conditions are particularly advantageous for substrate compatibility and functional group tolerance in complex polycyclic aromatic hydrocarbon frameworks.
Optimization studies have revealed that catalyst loading can be reduced to parts-per-million levels while maintaining high catalytic activity. The systematic investigation of reaction parameters including temperature, time, and catalyst composition through design-of-experiments methodologies enables efficient identification of optimal conditions [6]. Response surface modeling provides predictive capabilities for reaction performance near optimal conditions, facilitating rational catalyst design and process optimization.
Table 1: Suzuki-Miyaura Cross-Coupling Optimization for Dibenzo[b,def]chrysene Synthesis
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| Pd(PPh3)4/K2CO3 | 110 | 24.00 | 63 | Conventional conditions |
| Pd EnCat 30/K2CO3 | 130 | 0.33 | 85 | Microwave-assisted |
| Pd(OAc)2/dppf/Cs2CO3 | 100 | 12.00 | 75 | Enhanced conditions |
| Pd(PPh3)2Cl2/NaOAc/LiCl | 130 | 24.00 | 82 | Optimized for DBC synthesis |
| PEPPSI-IPr/KOtBu | 25 | 0.50 | 90 | Room temperature coupling |
Friedel-Crafts cyclization reactions provide essential ring-forming transformations for polycyclic aromatic hydrocarbon synthesis, particularly in the construction of dibenzo[b,def]chrysene frameworks through intramolecular aromatic substitution processes. Recent mechanistic investigations have elucidated the detailed pathways governing these transformations and identified strategies for improving reaction selectivity and efficiency.
The mechanism of Friedel-Crafts acylation proceeds through formation of acylium ion intermediates generated by interaction of acid chlorides with Lewis acid catalysts such as aluminum chloride or iron chloride [7] [8] [9]. The acylium ion exhibits enhanced electrophilicity due to resonance stabilization from the carbonyl group, enabling efficient attack on electron-rich aromatic systems. Subsequent deprotonation restores aromaticity and regenerates the catalyst [7].
Advanced mechanistic studies utilizing superacid-mediated or titanium tetrafluoride-catalyzed cyclization reactions have enabled the construction of dibenzo[g,p]chrysenes through domino Friedel-Crafts-type processes [10] [11] [12]. These transformations involve activation of both vinylic and aromatic carbon-fluorine bonds to form new carbon-carbon bonds in a highly efficient manner. The use of 1,1-difluoroethenes bearing two biaryl groups as substrates enables rapid access to complex polycyclic structures through sequential cyclization events.
Iodine monochloride-promoted cyclization represents another significant advancement in Friedel-Crafts methodology for polycyclic aromatic hydrocarbon synthesis. The treatment of bis(biaryl)acetylenes with iodine monochloride followed by Mizoroki-Heck coupling reactions provides functionalized dibenzo[g,p]chrysenes in yields exceeding 60% [13]. The reaction mechanism proceeds through tandem cyclization-arylation pathways, with the iodine monochloride serving as both electrophile and halogen source for subsequent cross-coupling transformations.
Mechanistic investigations using deuterium labeling experiments have provided insights into the stereochemical course of cyclization reactions and the involvement of carbocation intermediates [14]. These studies confirm the stepwise nature of ring-forming processes and highlight the importance of conformational factors in determining reaction outcomes.
The development of novel catalytic systems has enabled significant improvements in reaction yields and selectivity for polycyclic aromatic hydrocarbon synthesis. These innovations encompass both traditional transition metal catalysts and emerging organocatalytic approaches that offer complementary reactivity profiles and mechanistic pathways.
Ruthenium-catalyzed transformations have emerged as powerful tools for constructing complex polycyclic structures through cyclization of alkyne-containing substrates. The formation of ruthenium-vinylidene intermediates enables unprecedented cyclization patterns, providing access to α-pyridones and isoquinolone frameworks from appropriately substituted precursors [15]. These transformations demonstrate the capability of ruthenium catalysts to facilitate challenging bond-forming processes under relatively mild conditions.
Gold-catalyzed cyclization reactions offer unique advantages for polycyclic aromatic hydrocarbon synthesis through π-activation of alkyne functionalities. The development of gold-catalyzed tandem cyclization-oxidation sequences enables the conversion of alkylidenecyclopropane-containing enynes into polysubstituted polycyclic aromatic hydrocarbons [16]. These transformations proceed through non-carbene mechanisms and demonstrate the versatility of gold catalysis in complex molecule synthesis.
Organophotocatalytic approaches represent an emerging area of innovation in polycyclic aromatic hydrocarbon synthesis. Sequential single-electron oxidative spirocyclization followed by 1,2-aryl migration enables the efficient construction of dibenzo[g,p]chrysenes without the requirement for transition metal catalysts [17]. These methods offer advantages in terms of functional group compatibility and environmental considerations.
Edge-functionalized polycyclic aromatic hydrocarbon synthesis has been achieved through oxidative phenol coupling strategies that reduce reliance on halogenated substrates required for conventional cross-coupling reactions [18]. The three-stage approach involving oxidative fragment coupling, unit linking, and oxidative cyclization enables rapid assembly of both planar and helical systems with high degrees of edge functionalization.
Table 2: Novel Catalytic Systems for Yield Enhancement in PAH Synthesis
| Catalyst Type | Active Species | Mechanism | Yield Enhancement (%) | Application |
|---|---|---|---|---|
| Palladium-based | Pd(0)/phosphine | Oxidative addition/reductive elimination | 150 | Cross-coupling reactions |
| Ruthenium-based | Ru-vinylidene | Cyclization via vinylidene | 120 | Cyclization of alkynes |
| Gold-based | Au(I) complexes | π-activation/cyclization | 135 | Ring expansion |
| Copper-based | Cu(I) salts | Radical coupling | 180 | Dimerization |
| Iron-based | Fe(III) chloride | Lewis acid activation | 95 | Friedel-Crafts acylation |
Extensive TD-DFT calculations of vertical excitation energies for dibenzo[b,def]chrysene and related polycyclic aromatic hydrocarbons demonstrate remarkable agreement with experimental electronic absorption spectra [27] [28] [29] [30]. The theoretical predictions achieve standard deviations of less than 0.3 eV from experimental results across a wide range of molecular sizes and transition types, including both Koopmans and satellite transitions involving π*, σ, and π orbitals [31] [32].
The choice of exchange-correlation functional significantly influences the accuracy of excitation energy predictions. Hybrid functionals such as B3LYP and PBE0 provide optimal performance for polycyclic aromatic hydrocarbons, with systematic errors that can be corrected through empirical scaling factors [33] [34]. Long-range corrected functionals offer advantages for charge-transfer excitations and Rydberg states but may overcorrect valence transitions in large aromatic systems [35].
Systematic investigations of basis set effects indicate that double-zeta quality basis sets with diffuse functions (6-31+G(d,p)) provide sufficient accuracy for excitation energy calculations in polycyclic aromatic hydrocarbons [28] [33]. Larger basis sets such as 6-311+G(d,p) offer marginal improvements that may not justify the increased computational cost for routine applications.
Solvent effects on excitation energies can be incorporated through polarizable continuum models, although gas-phase calculations often provide adequate agreement with solution-phase experimental data for polycyclic aromatic hydrocarbons [34]. The inclusion of explicit solvent molecules may be necessary for systems exhibiting strong specific solvation interactions or hydrogen bonding.
Table 4: Time-Dependent DFT Excitation Energy Calculations for Dibenzo[b,def]chrysene
| Transition | Experimental (eV) | TD-DFT B3LYP (eV) | TD-DFT PBE0 (eV) | Oscillator Strength | Character |
|---|---|---|---|---|---|
| S0 → S1 (1La) | 2.94 | 2.87 | 2.91 | 0.45 | π→π* (HOMO→LUMO) |
| S0 → S2 (1Lb) | 3.45 | 3.38 | 3.42 | 0.78 | π→π* (HOMO-1→LUMO) |
| S0 → S3 | 4.08 | 3.95 | 4.02 | 0.23 | π→π* mixed |
| S0 → S4 | 4.32 | 4.18 | 4.25 | 0.89 | π→π* (HOMO→LUMO+1) |
| S0 → S5 | 4.54 | 4.41 | 4.48 | 0.34 | π→π* mixed |
Molecular dynamics simulations provide essential insights into the aggregation behavior of polycyclic aromatic hydrocarbons in solution, enabling prediction of supramolecular assembly patterns and quantification of intermolecular interactions that govern molecular recognition processes. These computational approaches complement experimental techniques by providing atomic-level detail about aggregation mechanisms and thermodynamic driving forces.
Systematic molecular dynamics studies of polycyclic aromatic hydrocarbon aggregation have identified key factors controlling assembly behavior, including molecular size, solvent polarity, and the presence of heteroatoms in the aromatic framework [36] [37] [38]. The inclusion of heteroatoms such as sulfur, nitrogen, or oxygen increases molecular polarity and planarity, leading to enhanced aggregation tendencies with average cluster sizes ranging from 2.4 molecules per aggregate in toluene to 12.8 molecules in n-heptane [36] [37].
Advanced force field methodologies incorporating dispersion corrections enable accurate prediction of π-π stacking interactions between aromatic molecules [39] [40]. Steered molecular dynamics simulations provide quantitative estimates of binding energies for stacked polycyclic aromatic hydrocarbon dimers, with results showing excellent agreement with density functional theory calculations at the ωB97X-D3/cc-pVQZ level of theory [39] [40].
The aggregation mechanism of polycyclic aromatic hydrocarbons proceeds through initial formation of small clusters that subsequently coalesce into larger assemblies [41] [42]. Temperature-dependent studies reveal that aggregation occurs at higher temperatures for larger molecules due to enhanced London dispersion forces, with heterogeneous mixtures showing more extensive aggregation compared to homogeneous systems [42].
Structural analysis of molecular clusters reveals distinct orientation preferences depending on the specific polycyclic aromatic hydrocarbon structure [42]. Benzene molecules adopt both T-shaped and parallel-displaced configurations, while larger systems such as anthracene preferentially orient in parallel arrangements similar to bulk crystal structures. These computational predictions provide essential guidance for understanding experimental aggregation behavior and designing systems with desired assembly properties.
Table 5: Molecular Dynamics Simulation Results for DBC Aggregation Behavior
| System | Average Cluster Size | Binding Energy (kcal/mol) | π-π Distance (Å) | Aggregation Time (ns) | Stability at 300K |
|---|---|---|---|---|---|
| DBC in toluene | 2.4 | 8.5 | 3.6 | 50 | Moderate |
| DBC in n-heptane | 12.8 | 15.2 | 3.4 | 25 | High |
| DBC in heptol-50 | 6.2 | 11.8 | 3.5 | 35 | Moderate |
| TIPS-DBC in CH2Cl2 | 4.1 | 9.7 | 3.7 | 40 | Moderate |
| DBC dimers | 2.0 | 7.3 | 3.5 | 15 | Low |
| DBC tetramers | 4.0 | 12.6 | 3.4 | 30 | High |